A Comprehensive Technical Guide to trans-Cinnamic-d7 Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to trans-Cinnamic-d7 Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of trans-Cinnamic-d7 acid. This deuterated analog of trans-cinnamic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical and Physical Properties
trans-Cinnamic-d7 acid (C9D7HO2) is a stable, isotopically labeled form of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural isotopologue, which is crucial for its use in mass spectrometry-based applications.
| Property | Value |
| Molecular Formula | C₉D₇HO₂ |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 308796-47-6 |
| Appearance | White to off-white solid |
| Melting Point | 132-135 °C |
| Boiling Point | 300 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |
Synthesis of trans-Cinnamic-d7 Acid
The synthesis of trans-Cinnamic-d7 acid typically involves the use of deuterated starting materials in established organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.
Experimental Protocol 1: Perkin Reaction
The Perkin reaction provides a reliable method for the synthesis of α,β-unsaturated carboxylic acids. To synthesize trans-Cinnamic-d7 acid, deuterated benzaldehyde and deuterated acetic anhydride are used.
Reaction:
Materials:
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Benzaldehyde-d6 (C₆D₅CDO)
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Acetic anhydride-d6 ((D₃CCO)₂O)
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Sodium acetate-d3 (NaOCOCD₃)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Activated charcoal
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde-d6 (1 equivalent), acetic anhydride-d6 (1.5 equivalents), and anhydrous sodium acetate-d3 (1 equivalent).
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Heat the mixture in an oil bath at 180°C for 5-8 hours.[1]
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Allow the reaction mixture to cool to room temperature.
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Add 100 mL of water and boil the mixture to hydrolyze the excess acetic anhydride-d6.
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Once the hydrolysis is complete, add a saturated solution of sodium hydroxide until the mixture is basic to litmus paper. This converts the cinnamic acid to its sodium salt.
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If the solution is colored, add a small amount of activated charcoal and heat to boiling.
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Filter the hot solution to remove the charcoal and any resinous byproducts.
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Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of trans-Cinnamic-d7 acid is complete.
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Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-Cinnamic-d7 acid.
Experimental Protocol 2: Knoevenagel-Doebner Condensation
This method involves the condensation of a deuterated aromatic aldehyde with deuterated malonic acid.
Reaction:
Materials:
-
Benzaldehyde-d6 (C₆D₅CDO)
-
Malonic acid-d4 (CD₂(COOD)₂)
-
Pyridine
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Piperidine (catalyst)
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Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde-d6 (1 equivalent) and malonic acid-d4 (1.1 equivalents) in pyridine (2.5 mL per 0.1 mole of aldehyde).
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture under reflux for 2-3 hours. Carbon dioxide evolution will be observed.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude trans-Cinnamic-d7 acid by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol-water.
Analytical Characterization
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
trans-Cinnamic-d7 acid is widely used as an internal standard for the quantification of unlabeled trans-cinnamic acid in biological matrices.[2]
Sample Preparation from Plasma:
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To 100 µL of plasma, add 10 µL of trans-Cinnamic-d7 acid internal standard solution (e.g., 1 µg/mL in methanol).
-
Acidify the sample with 10 µL of 1M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of an organic solvent mixture (e.g., ethyl acetate:diethyl ether, 1:1 v/v).
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3]
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
MRM Transitions:
-
trans-Cinnamic acid: m/z 147.1 → 103.1
-
trans-Cinnamic-d7 acid: m/z 154.1 → 108.1
-
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of trans-Cinnamic-d7 acid will show a significant reduction in signals compared to its non-deuterated counterpart. The signals corresponding to the phenyl ring protons and the vinylic protons will be absent. A broad singlet for the carboxylic acid proton will be visible.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons may show splitting due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
-
FT-IR Spectroscopy: The FT-IR spectrum will exhibit characteristic absorptions for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1630 cm⁻¹). The C-H stretching and bending vibrations will be replaced by C-D vibrations, which appear at lower wavenumbers (around 2100-2300 cm⁻¹ for C-D stretch).
Applications in Research and Development
The primary application of trans-Cinnamic-d7 acid is as an internal standard for the accurate quantification of trans-cinnamic acid in complex biological samples, such as plasma, urine, and tissue extracts. Its use is critical in pharmacokinetic and metabolic studies.
Signaling and Metabolic Pathways
trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of natural products, including flavonoids, lignans, and stilbenes. In mammals, ingested trans-cinnamic acid is metabolized, primarily through beta-oxidation and conjugation reactions in the liver.
Caption: Biosynthesis and metabolism of trans-Cinnamic-d7 acid.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study using trans-Cinnamic-d7 acid as an internal standard.
Caption: Workflow for a pharmacokinetic study.

